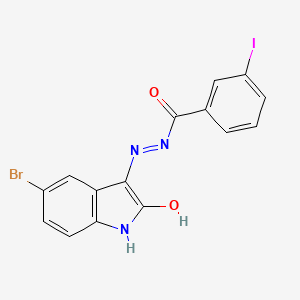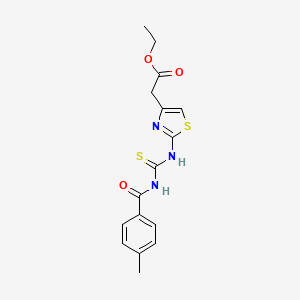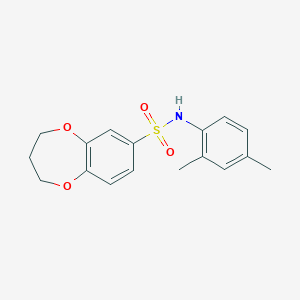
(Z)-N’-(5-bromo-2-oxoindolin-3-ilideno)-3-yodobenzohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3-iodobenzohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a bromine atom at the 5-position of the oxoindoline ring and an iodine atom on the benzohydrazide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Aplicaciones Científicas De Investigación
(Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3-iodobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and DNA.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3-iodobenzohydrazide typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 3-iodobenzohydrazide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for (Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxoindoline ring, potentially converting it to a hydroxyl group.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Mecanismo De Acción
The mechanism of action of (Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3-iodobenzohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but it is thought to affect pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one: This compound shares the 5-bromo-2-oxoindoline core but differs in the attached functional groups.
(Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid: Another similar compound with a thiazolidinone ring and a phenylpropanoic acid moiety.
Uniqueness
(Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3-iodobenzohydrazide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the oxoindoline and benzohydrazide moieties provides a distinct chemical profile that sets it apart from other similar compounds.
Propiedades
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrIN3O2/c16-9-4-5-12-11(7-9)13(15(22)18-12)19-20-14(21)8-2-1-3-10(17)6-8/h1-7,18,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLDIWCFXDRRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrIN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxybenzamide](/img/structure/B2532443.png)

![(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2532445.png)
![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)



![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2532451.png)
![(3E)-4-[(3-chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2532452.png)

![4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline](/img/structure/B2532457.png)

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)
![5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2532463.png)
